An In-depth Technical Guide to 15-deoxy-Δ12,14-Prostaglandin A1: Structure, Properties, and Scientific Context
An In-depth Technical Guide to 15-deoxy-Δ12,14-Prostaglandin A1: Structure, Properties, and Scientific Context
This guide provides a comprehensive technical overview of 15-deoxy-Δ12,14-Prostaglandin A1 (15d-PGA1), a lesser-studied member of the prostaglandin family. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical attributes of 15d-PGA1, its relationship to more extensively characterized prostaglandins, and the experimental frameworks that can be applied to investigate its potential biological significance.
Introduction: The Enigmatic Prostaglandin A1 Analog
Prostaglandins are a class of eicosanoids, lipid signaling molecules derived from fatty acids, that play crucial roles in a myriad of physiological and pathological processes. While many prostaglandins have been extensively studied, 15-deoxy-Δ12,14-Prostaglandin A1 (15d-PGA1) remains a comparatively enigmatic molecule. It is a synthetic analog of Prostaglandin A1 (PGA1) and shares structural similarities with the well-researched 15-deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2), a known ligand for Peroxisome Proliferator-Activated Receptor γ (PPARγ)[1][2][3]. Although there are currently no published reports on the specific biological activity of 15d-PGA1, its structural features suggest it may possess interesting and unexplored functionalities[1][2][3]. This guide aims to provide a foundational understanding of 15d-PGA1, drawing parallels with its more studied counterparts to illuminate potential avenues of research.
Molecular Structure and Chemical Properties
The defining characteristics of 15d-PGA1 lie in its unique chemical architecture. A thorough understanding of its structure is paramount to postulating its potential interactions and functions.
2.1. Structural Elucidation
15d-PGA1 is a prostanoid with the chemical formula C20H30O3[4]. Its structure features a cyclopentenone ring, a hallmark of many bioactive prostaglandins, attached to two aliphatic side chains. The systematic IUPAC name for 15d-PGA1 is 7-[(1R,2Z)-2-[(E)-oct-2-enylidene]-5-oxocyclopent-3-en-1-yl]heptanoic acid[4].
Key structural features include:
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A 20-carbon backbone, characteristic of eicosanoids.
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A five-membered cyclopentenone ring with a ketone group at C-9 and a double bond between C-10 and C-11.
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A seven-carbon carboxylic acid-containing alpha-chain attached at C-8.
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An eight-carbon omega-chain attached at C-12, which notably lacks the hydroxyl group at C-15 found in many other prostaglandins, hence the "15-deoxy" designation.
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Conjugated double bonds at Δ12 and Δ14 in the omega-chain.
2.2. Physicochemical Properties
The physicochemical properties of 15d-PGA1 are critical for its handling, storage, and potential formulation. The following table summarizes its key computed properties.
| Property | Value | Source |
| Molecular Weight | 318.4 g/mol | PubChem[4] |
| Molecular Formula | C20H30O3 | PubChem[4] |
| XLogP3 | 5.4 | PubChem[4] |
| Exact Mass | 318.21949481 Da | PubChem[4] |
| λmax | 324 nm | Cayman Chemical[1][3] |
| Solubility | DMF: 75 mg/ml, DMSO: 50 mg/ml, Ethanol: 100 mg/ml, PBS (pH 7.2): 2.4 mg/ml | Cayman Chemical[1][3] |
Biosynthesis and Metabolism: A Postulated Pathway
While the specific biosynthetic pathway of 15d-PGA1 has not been detailed in the literature, it is presumed to be derived from the prostaglandin precursor, arachidonic acid, through the cyclooxygenase (COX) pathway.
3.1. The Cyclooxygenase (COX) Pathway
The synthesis of prostaglandins is initiated by the release of arachidonic acid from membrane phospholipids. The COX enzymes (COX-1 and COX-2) then catalyze the conversion of arachidonic acid into the unstable intermediate Prostaglandin H2 (PGH2). PGH2 serves as the substrate for various prostaglandin synthases that produce the different classes of prostaglandins[5].
3.2. Hypothetical Formation of 15d-PGA1
It is plausible that 15d-PGA1 could be formed through a series of enzymatic and non-enzymatic reactions from a precursor prostaglandin. The formation of the related 15d-PGJ2 involves the sequential conversion of PGD2 to PGJ2, Δ12-PGJ2, and finally 15d-PGJ2[5][6]. A similar dehydration and isomerization cascade from a PGA series precursor could potentially lead to the formation of 15d-PGA1.
Biological Context: Insights from the Analog 15-deoxy-Δ12,14-Prostaglandin J2
Given the absence of direct biological data for 15d-PGA1, we turn to its close structural analog, 15d-PGJ2, to infer potential mechanisms of action and biological roles. 15d-PGJ2 is a well-characterized anti-inflammatory and pro-resolving lipid mediator[7][8].
4.1. The NF-κB Signaling Pathway: A Potential Target
A primary mechanism of action for 15d-PGJ2 is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation[6][9]. 15d-PGJ2 can inhibit NF-κB through multiple PPARγ-independent mechanisms, including the direct inhibition of IκB kinase (IKK) and the covalent modification of NF-κB subunits, preventing their DNA binding[6][9]. The electrophilic α,β-unsaturated carbonyl group in the cyclopentenone ring of 15d-PGJ2 is crucial for this activity[10]. As 15d-PGA1 possesses a similar reactive moiety, it is plausible that it could also modulate NF-κB signaling.
4.2. Peroxisome Proliferator-Activated Receptors (PPARs)
15d-PGJ2 is a high-affinity endogenous ligand for PPARγ, a nuclear receptor that regulates gene expression involved in adipogenesis, inflammation, and insulin sensitization[11][12][13]. The interaction of 15d-PGJ2 with PPARγ contributes to its anti-inflammatory effects[14]. While it is unknown if 15d-PGA1 can bind to and activate PPARs, this represents a key area for future investigation.
Experimental Protocols for the Study of 15d-Prostaglandin A1
The following section outlines established methodologies that can be adapted for the extraction, analysis, and functional characterization of 15d-PGA1.
5.1. Extraction and Purification
A robust protocol for the extraction and purification of prostaglandins from biological samples is essential for accurate quantification and downstream analysis.
Step-by-Step Methodology:
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Sample Preparation: Spike samples (e.g., cell culture media, plasma, tissue homogenates) with a deuterated internal standard (if available for 15d-PGA1, or a related prostaglandin for method development) to control for extraction efficiency[15][16]. Acidify the sample to approximately pH 3[16].
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Solid-Phase Extraction (SPE):
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Condition a C18 SPE cartridge with methanol followed by water[15].
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Load the acidified sample onto the cartridge.
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Wash the cartridge with a low percentage of organic solvent (e.g., 25% ethanol in water) to remove polar impurities[15].
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Elute the prostaglandins with an organic solvent such as ethyl acetate or methanol[15][17].
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Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase for LC-MS)[16].
5.2. Analytical Quantification: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of prostaglandins.
Workflow for LC-MS/MS Analysis:
Sources
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- 14. 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) mediates repression of TNF-α by decreasing levels of acetylated Histone H3 and H4 at its promoter - PMC [pmc.ncbi.nlm.nih.gov]
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